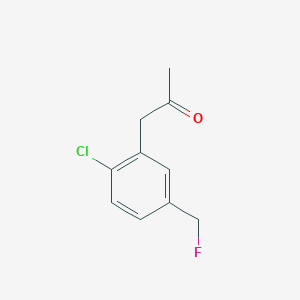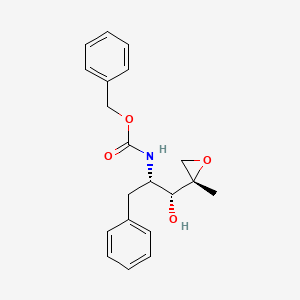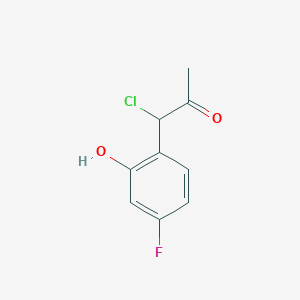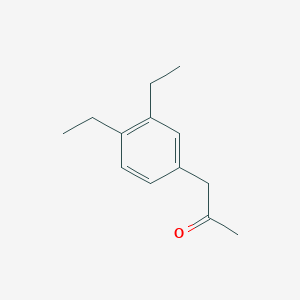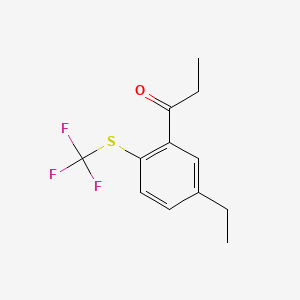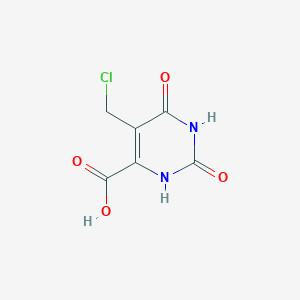
5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with a chloromethyl group at the 5-position, two oxo groups at the 2 and 6 positions, and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the chloromethylation of a suitable pyrimidine precursor. One common method involves the reaction of a pyrimidine derivative with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. The use of micro- and mesoscale flow reactors allows for precise control of reaction conditions, leading to improved product quality and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxo groups can yield hydroxyl derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The oxo groups and carboxylic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 5-(Bromomethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 5-(Ethoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness: The presence of the chloromethyl group in 5-(Chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid makes it particularly reactive in nucleophilic substitution reactions, offering a versatile platform for the synthesis of a wide range of derivatives. This reactivity distinguishes it from its analogs, which may have different substituents at the 5-position, leading to variations in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C6H5ClN2O4 |
|---|---|
Peso molecular |
204.57 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O4/c7-1-2-3(5(11)12)8-6(13)9-4(2)10/h1H2,(H,11,12)(H2,8,9,10,13) |
Clave InChI |
JMSAUXMYJZRSDV-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(NC(=O)NC1=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


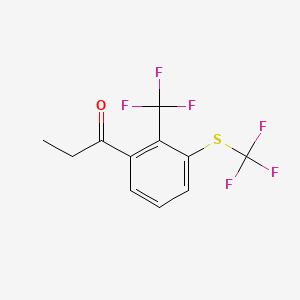
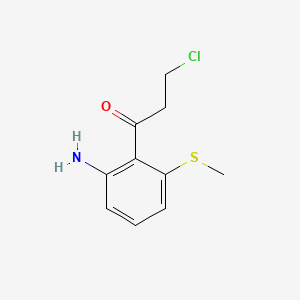
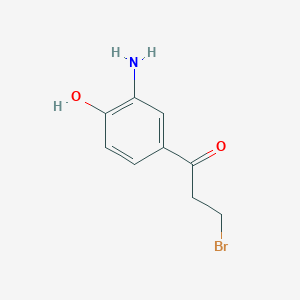
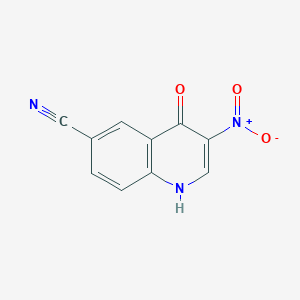
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
![5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)
